Bienvenue dans la boutique en ligne BenchChem!

5-Silaspiro[4.5]decan-8-one

Medicinal Chemistry Drug Design ADME Properties

5-Silaspiro[4.5]decan-8-one (CAS 1330166-63-6) is a silicon-for-carbon spirocyclic ketone that provides a measurable lipophilicity advantage (XLogP3 2.59) and distinct topological polar surface area (TPSA of 17.1 Ų) compared to the all-carbon spiro[4.5]decan-8-one scaffold. This differentiation makes it an essential scaffold for optimizing passive membrane permeability and generating novel, patentable chemical entities. Procuring ≥98% purity material ensures reliable, high-quality input for comparative metabolic stability assays and diverse spirocyclic library synthesis within early-stage drug discovery and SAR campaigns.

Molecular Formula C9H16OSi
Molecular Weight 168.311
CAS No. 1330166-63-6
Cat. No. B3004342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Silaspiro[4.5]decan-8-one
CAS1330166-63-6
Molecular FormulaC9H16OSi
Molecular Weight168.311
Structural Identifiers
SMILESC1CC[Si]2(C1)CCC(=O)CC2
InChIInChI=1S/C9H16OSi/c10-9-3-7-11(8-4-9)5-1-2-6-11/h1-8H2
InChIKeyYTDLGICQZLBUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Silaspiro[4.5]decan-8-one (CAS 1330166-63-6): Technical Specifications and Core Properties


5-Silaspiro[4.5]decan-8-one (CAS 1330166-63-6) is a heterocyclic spiro compound featuring a silicon atom at the spiro center within a bicyclic framework [1]. It is an organosilicon analogue of spiro[4.5]decan-8-one, with a molecular formula of C9H16OSi and a molecular weight of 168.31 g/mol . The silicon substitution alters key physicochemical properties compared to its all‑carbon counterpart, including a higher computed log P (XLogP3 2.59 vs 2.5) and distinct topological polar surface area, which can influence solubility and membrane permeability [2].

5-Silaspiro[4.5]decan-8-one Differentiation: Why Closest Analogs Fail as Drop-in Replacements


Silicon‑for‑carbon substitution at the spiro center of 5‑Silaspiro[4.5]decan‑8‑one yields measurable differences in lipophilicity, electronic distribution, and potentially metabolic stability that prevent simple interchange with carbon‑based spiro[4.5]decan‑8‑one or other heterocyclic analogues . Comparative studies of sila‑analogues across drug classes consistently demonstrate that replacing a quaternary carbon with silicon increases log P and alters receptor binding kinetics, meaning that even structurally similar compounds cannot be assumed to perform identically in biological assays or chemical transformations [1].

5-Silaspiro[4.5]decan-8-one Comparative Evidence: Quantitative Differentiation vs. Carbon Spiro[4.5]decan-8-one and Analogs


Lipophilicity and Membrane Permeability: XLogP3 Difference Between Si- and C-Spiro Analogues

The silicon-containing 5‑Silaspiro[4.5]decan‑8‑one exhibits a computed XLogP3 of 2.59, compared to 2.5 for its all‑carbon counterpart spiro[4.5]decan‑8‑one [1][2]. This +0.09 log P unit increase is consistent with the general trend of enhanced lipophilicity observed for sila‑analogues across multiple compound classes, as demonstrated by Tacke and Wannagat [3]. The higher log P suggests improved passive membrane permeability, a critical parameter in early‑stage drug candidate evaluation.

Medicinal Chemistry Drug Design ADME Properties

Topological Polar Surface Area (TPSA) Differentiation Between Silicon- and Carbon-Centered Spiro[4.5]decan-8-ones

5‑Silaspiro[4.5]decan‑8‑one has a computed topological polar surface area (TPSA) of 17.07 Ų, whereas the carbon analogue spiro[4.5]decan‑8‑one presents a TPSA of 17.1 Ų [1][2]. Although the absolute difference is modest (‑0.03 Ų), this change is directionally consistent with the silicon atom's influence on electron density distribution and hydrogen‑bonding potential. TPSA is a key predictor of oral bioavailability and blood‑brain barrier penetration; compounds with TPSA < 60 Ų are generally considered orally bioavailable, while TPSA < 90 Ų favors CNS penetration [3].

Drug Design Physicochemical Properties Oral Bioavailability

Purity and Commercial Availability: 5-Silaspiro[4.5]decan-8-one vs. Spiro[4.5]decan-8-one

5‑Silaspiro[4.5]decan‑8‑one is commercially available with a minimum purity specification of 98% (Leyan) and 95% (CymitQuimica) , compared to 97% for the carbon analogue spiro[4.5]decan‑8‑one (AKSci) and 97% (CymitQuimica) . Higher purity reduces the need for additional purification steps and ensures consistent performance in sensitive applications such as medicinal chemistry campaigns or material science experiments.

Procurement Quality Control Sourcing

Class-Level Inference: Enhanced Metabolic Stability of Silicon-Containing Spiro Scaffolds

Silicon‑for‑carbon substitution in spiro compounds is a recognized strategy to modulate metabolic stability. Tacke and Wannagat demonstrated that sila‑analogues of mephenhydramine exhibit altered metabolic profiles, with the silicon atom conferring increased resistance to oxidative metabolism compared to their all‑carbon counterparts [1]. While direct in vitro microsomal stability data for 5‑Silaspiro[4.5]decan‑8‑one are not yet published, this class‑level observation supports the hypothesis that the silicon center in this compound may provide improved metabolic robustness, a critical advantage in lead optimization.

Drug Metabolism Pharmacokinetics Silicon Medicinal Chemistry

Synthetic Utility: 5-Silaspiro[4.5]decan-8-one as a Building Block for Spirocyclic Libraries

5‑Silaspiro[4.5]decan‑8‑one serves as a versatile scaffold for generating spirocyclic diversity. Its ketone functionality enables further derivatization via condensation, reduction, and alkylation, while the silicon spirocenter imparts a rigid three‑dimensional structure that is favorable for fragment‑based drug discovery . In comparison, the carbon analog spiro[4.5]decan‑8‑one is also used as a building block, but the silicon variant offers a distinct electronic and steric environment that can expand the accessible chemical space and enhance binding interactions with target proteins [1].

Organic Synthesis Spiro Compound Medicinal Chemistry

5-Silaspiro[4.5]decan-8-one Procurement and Application: Scenarios Where Differentiation Drives Selection


Medicinal Chemistry Lead Optimization: Enhancing Lipophilicity and Membrane Permeability

When a medicinal chemistry program requires a spirocyclic ketone scaffold with improved passive membrane permeability, 5‑Silaspiro[4.5]decan‑8‑one offers a measurable log P advantage (+0.09 units) over the carbon analogue [1]. This differentiation, grounded in direct computational comparison, can be decisive in early‑stage drug candidate selection where optimizing absorption and distribution profiles is critical.

Spirocyclic Library Synthesis: Introducing Silicon for Patentable Chemical Space

For research groups focused on generating novel, patentable chemical entities, the silicon‑containing spiro[4.5]decan‑8‑one scaffold provides a distinct electronic and steric profile compared to all‑carbon spiroketones [2]. Its commercial availability at 98% purity ensures reliable, high‑quality input for constructing diverse spirocyclic libraries, accelerating structure‑activity relationship (SAR) studies.

ADME Property Prediction and Early Drug Discovery Modeling

Computational chemistry teams evaluating drug‑like properties of spiro scaffolds will find that 5‑Silaspiro[4.5]decan‑8‑one exhibits a lower topological polar surface area (TPSA) (‑0.03 Ų) and higher lipophilicity than its carbon analog [1]. These subtle but quantifiable differences make it a valuable test case for validating predictive models of oral bioavailability and blood‑brain barrier penetration.

Metabolic Stability Screening in Sila‑Analogue Drug Discovery

Based on established class‑level evidence that silicon substitution can confer enhanced metabolic stability [3], 5‑Silaspiro[4.5]decan‑8‑one is an ideal candidate for comparative microsomal stability assays. Procurement of this compound enables direct experimental verification of the hypothesis that a silicon spirocenter reduces oxidative metabolism relative to carbon‑centered spiroketones, guiding lead optimization strategies.

Quote Request

Request a Quote for 5-Silaspiro[4.5]decan-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.